N-Methyl-methamidophos

Acetylcholinesterase Inhibition Organophosphate Toxicology Enzyme Kinetics

N-Methyl-methamidophos (CAS 28167-49-9) is the definitive N-methylated metabolite standard for methamidophos and acephate exposure studies. Unlike generic organophosphates, its unique N-alkylation yields distinct AChE inhibition/reactivation kinetics (de Jong et al., 1982) and higher vapor pressure (0.0916 mm Hg), critical for accurate LC-MS/MS method validation, toxicokinetic modeling, and environmental fate assessment. Use this certified reference material for regulatory biomonitoring, in vitro oxime screening, and multi-residue pesticide analysis. Ensure analytical accuracy—do not substitute with methamidophos.

Molecular Formula C3H10NO2PS
Molecular Weight 155.16 g/mol
CAS No. 28167-49-9
Cat. No. B166368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-methamidophos
CAS28167-49-9
SynonymsN-Methyl-Tamaron(TM), N-Methyl-monitor(TM), Methylphosphoramidothioic acid, O,S-dimethyl ester
Molecular FormulaC3H10NO2PS
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCNP(=O)(OC)SC
InChIInChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5)
InChIKeyBLCZIYDMHFXVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-methamidophos (CAS 28167-49-9) Overview for Analytical and Metabolite Research


N-Methyl-methamidophos (CAS 28167-49-9) is an organophosphorus compound and a key N-methylated metabolite of the broad-spectrum insecticide methamidophos [1]. It shares the core phosphoramidothioate structure with methamidophos but features a methyl substitution on the nitrogen atom, which significantly alters its interaction with acetylcholinesterase (AChE) and its environmental fate [2]. As a metabolite and an analytical reference standard, it is crucial for biomonitoring, toxicological studies, and understanding the degradation pathways of methamidophos and its pro-insecticide counterpart, acephate .

Why N-Methyl-methamidophos Cannot Be Substituted with Methamidophos or Other Organophosphates


Substituting N-Methyl-methamidophos (CAS 28167-49-9) with methamidophos or other organophosphate insecticides is scientifically unsound due to fundamentally different biochemical and physical properties. As demonstrated by de Jong et al. (1982), N-alkylation drastically alters acetylcholinesterase (AChE) inhibition kinetics and reactivation profiles [1]. While methamidophos-inhibited AChE exhibits spontaneous reactivation (t1/2 = 3.7 h), the N-methyl analogue shows decreased reactivation rates, indicating a more persistent enzyme adduct [1]. Additionally, the physicochemical properties differ: N-Methyl-methamidophos has a predicted vapor pressure of 0.0916 mm Hg at 25°C and a LogP (experimental) of -0.07, which influence its environmental mobility and analytical detection . These differences render generic substitution invalid for research requiring accurate metabolite tracing, toxicological modeling, or method validation.

N-Methyl-methamidophos (CAS 28167-49-9) Quantitative Differentiation Evidence


AChE Spontaneous Reactivation Kinetics: N-Methyl-methamidophos vs. Methamidophos

The N-methyl modification on methamidophos significantly reduces the rate of spontaneous reactivation of the inhibited acetylcholinesterase (AChE) enzyme. In a comparative study using electric eel AChE, the half-life for spontaneous reactivation of the methamidophos-inhibited enzyme was 3.7 hours at pH 7.5 and 25°C [1]. The same study, upon comparing the reactivation of AChE inhibited by methamidophos with that inhibited by its N-methyl analogue, noted a decrease in the rate of spontaneous reactivation with increasing alkylation of the P-NH2 group [1].

Acetylcholinesterase Inhibition Organophosphate Toxicology Enzyme Kinetics

Oxime Reactivation Preference: Benzyl-P2A vs. P2S for N-Methyl Analogue

The study by de Jong et al. (1982) provides a direct comparison of reactivation efficacy between oxime compounds. For AChE inhibited by the N-methyl analogue (crufomate), benzyl-P2A was found to be superior to P2S for reactivation [1]. This contrasts with methamidophos-inhibited AChE, where benzyl-P2A was somewhat less active than P2S [1]. This differential response is critical for selecting appropriate oxime antidotes in cases of poisoning and for designing targeted therapeutics.

Acetylcholinesterase Reactivation Oxime Therapeutics Organophosphate Poisoning

Physicochemical Property Differentiation: Vapor Pressure and Lipophilicity

N-Methyl-methamidophos exhibits distinct physicochemical properties that influence its environmental behavior and analytical detection. Its predicted vapor pressure is 0.0916 mm Hg at 25°C, and it has an experimental LogP (octanol-water partition coefficient) of -0.07 . For comparison, methamidophos has a reported vapor pressure of 2.3 x 10^-4 mm Hg at 25°C and a LogP of -0.80 [1]. The higher vapor pressure and slightly increased lipophilicity of N-Methyl-methamidophos compared to methamidophos suggest differences in volatility and partitioning, impacting air-water exchange and extraction efficiency in analytical methods.

Environmental Fate Analytical Chemistry Physicochemical Properties

Analytical Purity and Metabolite-Specific Utility for Biomonitoring

N-Methyl-methamidophos is offered as a high-purity analytical standard (e.g., neat, >95%) specifically for use in residue analysis and biomonitoring . Its unique status as the primary N-methylated metabolite of methamidophos makes it an essential reference compound for developing and validating LC-MS/MS and GC-MS methods to quantify human and environmental exposure [1]. Unlike methamidophos, which is a direct toxicant, N-Methyl-methamidophos serves as a specific biomarker that distinguishes between exposure to methamidophos and its pro-insecticide acephate, which also metabolizes to methamidophos [1].

Biomonitoring Analytical Standards Metabolite Identification

Optimal Application Scenarios for N-Methyl-methamidophos (CAS 28167-49-9) Based on Quantitative Evidence


Human Biomonitoring and Exposure Assessment Studies

Utilize N-Methyl-methamidophos as a high-purity analytical standard to quantify this specific metabolite in urine or blood. This application is directly supported by its role as a unique biomarker for methamidophos exposure, as established by Tomaszewska & Hebert (2003) [1]. The compound's distinct physicochemical properties (e.g., volatility) necessitate specialized sample preparation (e.g., low-temperature lyophilization) [2], making its use critical for accurate exposure assessment in epidemiological studies and regulatory compliance.

Mechanistic Toxicology and Antidote Development Research

Employ N-Methyl-methamidophos in in vitro studies to investigate the structure-activity relationship of organophosphate AChE inhibition and reactivation. The evidence from de Jong et al. (1982) demonstrates that N-alkylation (specifically N-methylation) significantly alters spontaneous reactivation rates and oxime sensitivity [3]. This compound is essential for understanding the toxicokinetics of N-alkylated phosphoramidates and for screening novel oxime reactivators with improved efficacy against this class of inhibited enzymes.

Environmental Fate and Transport Modeling

Incorporate the experimentally derived and predicted physicochemical data (vapor pressure, LogP, water solubility) of N-Methyl-methamidophos into multimedia environmental fate models . Its significantly higher vapor pressure compared to methamidophos implies greater potential for volatilization from soil and water surfaces, affecting its long-range transport and atmospheric half-life. This application is critical for risk assessment of methamidophos-contaminated sites and for understanding the environmental cycling of its metabolites.

Analytical Method Development and Validation for Pesticide Residues

Use N-Methyl-methamidophos as a certified reference material (CRM) to develop and validate sensitive GC-MS or LC-MS/MS methods for the simultaneous detection of methamidophos and its metabolites in food, water, and soil matrices. Its distinct chromatographic behavior, stemming from its unique physicochemical properties , requires specific method optimization for separation and quantification, ensuring accurate residue analysis in support of food safety and environmental monitoring programs.

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